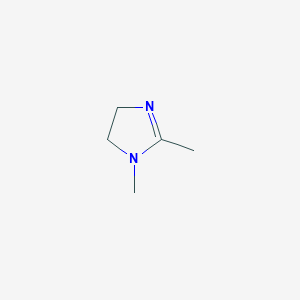
1,2-Dimethyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a partially saturated ring, making it a 4,5-dihydro derivative. It is known for its versatility and utility in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-4,5-dihydro-1H-imidazole can be synthesized through several methods, including:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Dehydrogenation of Imidazolines: This approach involves the dehydrogenation of 1,2-dimethyl-4,5-dihydroimidazoline to yield the desired compound.
Cyclization of Amido-Nitriles: A novel protocol for the cyclization of amido-nitriles in the presence of a nickel catalyst has been reported to form disubstituted imidazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dimethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it back to its fully saturated form, 1,2-dimethylimidazoline.
Substitution: The methyl groups and hydrogen atoms on the ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation Products: Various imidazole derivatives with different oxidation states.
Reduction Products: Fully saturated imidazoline derivatives.
Substitution Products: A wide range of substituted imidazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-4,5-dihydro-1H-imidazole has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,2-dimethyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity and disruption of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylimidazole: This compound is fully unsaturated and lacks the 4,5-dihydro characteristic.
4,5-Dimethylimidazole: Similar structure but with methyl groups at different positions.
2-Methylimidazole: Contains only one methyl group at the 2 position.
Uniqueness: 1,2-Dimethyl-4,5-dihydro-1H-imidazole is unique due to its partially saturated ring, which imparts different chemical reactivity and biological activity compared to fully unsaturated imidazoles.
Eigenschaften
CAS-Nummer |
4814-91-9 |
|---|---|
Molekularformel |
C5H10N2 |
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
1,2-dimethyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C5H10N2/c1-5-6-3-4-7(5)2/h3-4H2,1-2H3 |
InChI-Schlüssel |
QEIHVTKMBYEXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
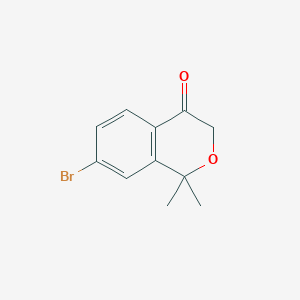
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
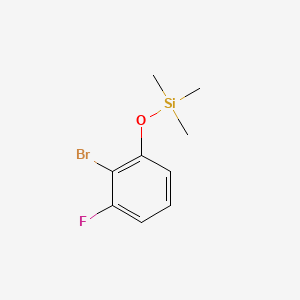
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
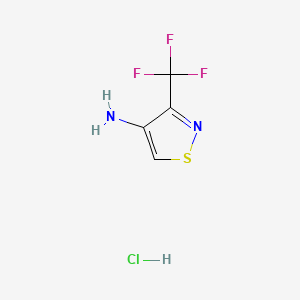
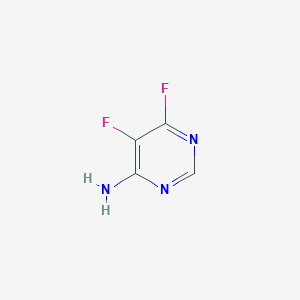
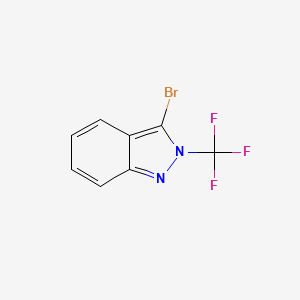
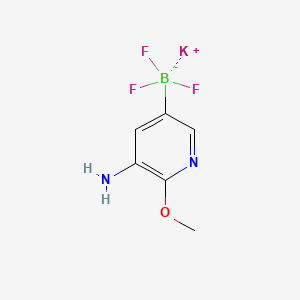
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)

